1-Iodopropane

Catalog No.
S563327
CAS No.
26914-02-3
M.F
C3H7I
M. Wt
169.99 g/mol
Availability
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1-Iodopropane

CAS Number

26914-02-3

Product Name

1-Iodopropane

IUPAC Name

1-iodopropane

Molecular Formula

C3H7I

Molecular Weight

169.99 g/mol

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3

InChI Key

PVWOIHVRPOBWPI-UHFFFAOYSA-N

SMILES

CCCI

solubility

0.01 M

Synonyms

1-iodo-propane, 1-iodopropane, propyl iodide

Canonical SMILES

CCCI

The exact mass of the compound 1-Iodopropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Iodopropane (CAS 107-08-4, also commonly referenced under the generic isomer CAS 26914-02-3) is a highly reactive, primary alkyl halide utilized extensively as a propylation reagent in pharmaceutical synthesis, agrochemical development, and advanced materials functionalization. Characterized by its highly polarizable carbon-iodine bond, it serves as a superior electrophile in bimolecular nucleophilic substitution (SN2) reactions compared to its lighter halogen counterparts. With a boiling point of 101-102 °C and a density of 1.743 g/mL, it offers favorable handling characteristics as a volatile but stable liquid at standard conditions [1]. Its primary utility lies in its ability to install n-propyl groups with high regioselectivity and rapid kinetics under mild conditions, making it a critical precursor when reaction efficiency and the avoidance of harsh heating cycles are paramount for sensitive substrates.

Substituting 1-iodopropane with more common or less expensive analogs, such as 1-bromopropane or 1-chloropropane, drastically reduces SN2 reaction rates due to the inferior leaving group ability of lighter halogens, often necessitating harsher reaction conditions that can degrade sensitive intermediates. Conversely, attempting to use its constitutional isomer, 2-iodopropane, introduces significant steric hindrance and fundamentally shifts the reaction pathway. In both chemical synthesis and surface functionalization, 2-iodopropane is highly prone to competitive elimination (E2) reactions rather than pure substitution, leading to unwanted alkene byproducts and drastically lower yields of the desired alkylated product . Therefore, for high-yield, purely primary propylation without elimination side-reactions, the specific use of 1-iodopropane is non-negotiable.

Steric Superiority in 2D Material Functionalization

In reductant-activated covalent functionalization of 1T′-MoS2, the choice of alkyl halide isomer dictates the success of surface grafting. Studies comparing primary and secondary iodides demonstrate that 1-iodopropane achieves high-coverage functionalization, whereas 2-iodopropane reacts minimally under identical conditions due to steric hindrance at the secondary carbon. Furthermore, tertiary analogs (e.g., 2-iodo-2-methylpropane) are completely unreactive [1].

Evidence DimensionSurface reactivity / grafting success on 1T′-MoS2
Target Compound DataHigh-coverage covalent functionalization (S-C bond formation)
Comparator Or Baseline2-Iodopropane (minimal reaction); 2-Iodo-2-methylpropane (unreactive)
Quantified DifferenceQualitative shift from high coverage to near-zero reactivity
ConditionsReductant-activated functionalization using ferrocene/cobaltocene mediators

Ensures successful, high-density surface modification of advanced nanomaterials where secondary or tertiary halides fail completely.

Suppression of Elimination Byproducts in Photochemical Processes

During 266 nm UV photodissociation, the structural isomerism of iodopropanes heavily influences the product distribution. 1-Iodopropane undergoes clean C-I bond fission to generate propyl radicals, with elimination byproducts (HI + alkene) remaining below the detection limit (<0.21%). In stark contrast, 2-iodopropane exhibits a significantly different photodynamic profile, yielding >10.5% of HI through competitive elimination pathways [1].

Evidence DimensionPhotochemical elimination byproduct yield (HI + alkene)
Target Compound Data<0.21% yield
Comparator Or Baseline2-Iodopropane (>10.5% yield)
Quantified DifferenceGreater than 50-fold reduction in elimination byproducts
Conditions266 nm UV photoexcitation and time-resolved momentum imaging

Provides a much cleaner radical generation profile for UV-initiated polymerizations or photochemical syntheses, avoiding acid-catalyzed side reactions.

Electrophilic Reactivity at Mild Reduction Potentials

The leaving group ability of the halide directly impacts the required driving force for alkylation. In comparative studies of reductant-activated alkylation, 1-iodopropane readily reacts at mild effective potentials (E_eff = -0.1 to -0.5 V vs Fc+/0). In contrast, 1-chloropropane requires the use of extremely strong reductants, such as cobaltocene (E_eff = -1.3 V), to initiate any observable S-C bond formation [1].

Evidence DimensionMinimum effective potential for alkylation
Target Compound Data-0.1 to -0.5 V (mild reductants like ferrocene)
Comparator Or Baseline1-Chloropropane (-1.3 V, requires cobaltocene)
Quantified Difference~0.8 to 1.2 V reduction in required driving force
ConditionsReductant-activated functionalization of ceMoS2

Allows for propylation under significantly milder redox conditions, protecting sensitive functional groups that would degrade under harsher potentials.

Kinetic Acceleration in SN2 Propylation

In standard bimolecular nucleophilic substitution (SN2), the large, polarizable iodine atom in 1-iodopropane makes it a vastly superior leaving group compared to bromine or chlorine. This intrinsic property translates to a significantly higher reaction rate constant when reacting with nucleophiles (such as amines or alkoxides) compared to 1-bromopropane, reducing the required reaction time and temperature to achieve full conversion .

Evidence DimensionSN2 reaction rate and leaving group ability
Target Compound DataRapid kinetics due to highly polarizable C-I bond
Comparator Or Baseline1-Bromopropane (slower kinetics, stronger C-Br bond)
Quantified DifferenceSignificantly higher SN2 rate constant
ConditionsStandard nucleophilic substitution with common nucleophiles

Reduces required reaction times and heating cycles in industrial API synthesis, improving overall plant throughput and reducing energy costs.

High-Density Functionalization of 2D Transition Metal Dichalcogenides

Directly utilizing its primary structure to overcome the steric hindrance that blocks secondary iodides, 1-iodopropane is the ideal reagent for covalently grafting propyl groups onto MoS2 and similar nanomaterials for electronic and catalytic tuning [1].

Clean Photochemical Radical Generation

Because it avoids the >10% HI elimination byproduct seen with 2-iodopropane, 1-iodopropane is the preferred precursor for generating pure n-propyl radicals in UV-driven syntheses and time-resolved spectroscopic studies [2].

Mild-Condition API Propylation

Leveraging its superior leaving group kinetics compared to 1-bromopropane and 1-chloropropane, 1-iodopropane is selected for the N-alkylation or O-alkylation of complex, thermally or redox-sensitive pharmaceutical intermediates where harsh heating or strong reductants must be avoided [1].

Physical Description

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals.

XLogP3

2.6

Boiling Point

102.6 °C

Melting Point

-101.3 °C

UNII

ND3629KE2K

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H332 (79.17%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (83.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

43.09 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

107-08-4
26914-02-3

Wikipedia

Propyl iodide

Use Classification

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

Propane, 1-iodo-: ACTIVE

Dates

Last modified: 07-20-2023
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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